molecular formula C13H24N2O5 B2383615 Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate CAS No. 2375259-29-1

Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate

Cat. No.: B2383615
CAS No.: 2375259-29-1
M. Wt: 288.344
InChI Key: LTVONVZUAFZLBW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with a hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can lead to the formation of simpler amines .

Scientific Research Applications

Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)19-10(16)14-7-9(8-14)15(18)11(17)20-13(4,5)6/h9,18H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVONVZUAFZLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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